molecular formula C12H11NO2 B13272305 2-(4-Methylquinolin-2-YL)acetic acid

2-(4-Methylquinolin-2-YL)acetic acid

Cat. No.: B13272305
M. Wt: 201.22 g/mol
InChI Key: UCXISQKRNYNSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylquinolin-2-YL)acetic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the acetic acid moiety in this compound adds to its chemical versatility, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylquinolin-2-YL)acetic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Mechanism of Action

The mechanism of action of 2-(4-Methylquinolin-2-YL)acetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylquinolin-2-YL)acetic acid is unique due to the specific positioning of the methyl and acetic acid groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(4-methylquinolin-2-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c1-8-6-9(7-12(14)15)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3,(H,14,15)

InChI Key

UCXISQKRNYNSRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.